4-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide
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Description
“4-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide” is a chemical compound that has been studied for its potential biological activities . It is a thiophene-based analog, which are of interest to scientists due to their potential as biologically active compounds . Thiophene derivatives have been used in industrial chemistry and material science, and have shown a variety of pharmacological properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “this compound” would be based on its constituent parts. It would contain a thiophene ring, a pyrazine ring, and a carboxamide group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Thiophene derivatives can undergo a variety of reactions, including [3+2] cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as its molecular weight, hydrogen bond donors and acceptors, and HOMO-LUMO energy gap would influence its stability and reactivity .Mechanism of Action
The mechanism of action of “4-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide” would depend on its intended use. For example, if it is being studied for its anti-tubercular activity, it would likely act by inhibiting a specific process or enzyme in the tuberculosis bacterium .
Future Directions
The future directions for research on “4-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide” could include further studies on its potential biological activities, such as its anti-tubercular activity . Additionally, research could focus on optimizing its synthesis and exploring other potential applications based on its chemical structure .
Properties
IUPAC Name |
4-bromo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS2/c15-10-5-12(21-8-10)14(19)18-6-11-13(17-3-2-16-11)9-1-4-20-7-9/h1-5,7-8H,6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOIQPVBOMENKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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